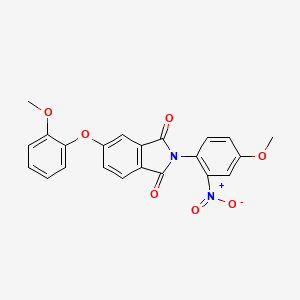
2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely researched for its potential applications in various fields. It is also known by the name of MLN4924 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione involves the inhibition of NAE activity. NAE is an enzyme that activates the small ubiquitin-like modifier (SUMO) protein, which is involved in the regulation of various cellular processes. Inhibition of NAE activity leads to the accumulation of various proteins that are involved in the regulation of cell cycle and DNA damage response, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell death in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. It has also been found to inhibit tumor growth in animal models of cancer. Additionally, it has been found to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations and has minimal off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in experiments.
Applications De Recherche Scientifique
2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione has been extensively researched for its potential applications in cancer therapy. It has been found to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression and DNA damage response. Inhibition of NAE activity leads to the accumulation of various proteins that are involved in the regulation of cell cycle and DNA damage response, resulting in cell death.
Propriétés
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-5-(2-methoxyphenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O7/c1-29-13-8-10-17(18(12-13)24(27)28)23-21(25)15-9-7-14(11-16(15)22(23)26)31-20-6-4-3-5-19(20)30-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYRHBUNEHWJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



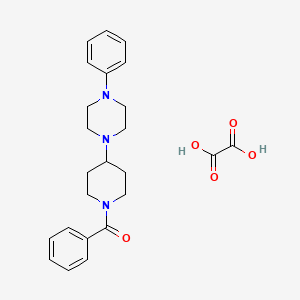
![3-{[3-(4-ethoxyphenyl)-3-oxopropyl]amino}-3-phenylpropanoic acid](/img/structure/B3971602.png)
![N-[4-(aminosulfonyl)phenyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3971604.png)

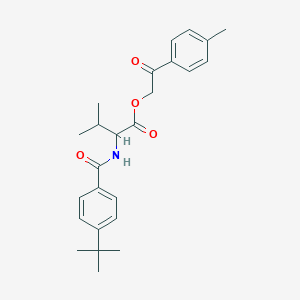
![2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3971621.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B3971624.png)
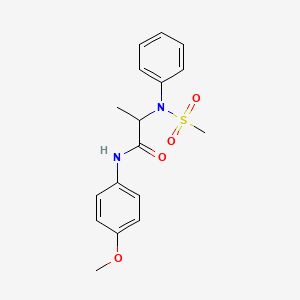
![3-{[4-(1-azepanyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3971635.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
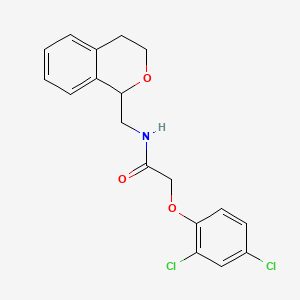
![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)